Technical Monograph: Methyl 4-(bromomethyl)naphthalene-2-carboxylate
Technical Monograph: Methyl 4-(bromomethyl)naphthalene-2-carboxylate
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Executive Summary
Methyl 4-(bromomethyl)naphthalene-2-carboxylate (CAS 79997-05-0) is a highly specialized benzylic bromide intermediate used primarily in the synthesis of polycyclic pharmaceutical agents. Possessing both an electrophilic bromomethyl group and a masked carboxylic acid (methyl ester), it serves as a bifunctional scaffold for fragment-based drug discovery (FBDD).
This guide details the chemical identity, optimized synthesis via Wohl-Ziegler bromination, and critical handling protocols for this moisture-sensitive lachrymator.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 4-(bromomethyl)naphthalene-2-carboxylate |
| CAS Number | 79997-05-0 |
| Molecular Formula | C₁₃H₁₁BrO₂ |
| Molecular Weight | 279.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water |
| Reactive Moieties | Benzylic bromide (Electrophile), Methyl ester (Electrophile) |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C(CBr)=C1 |
Synthetic Architecture: Optimized Protocol
The synthesis of Methyl 4-(bromomethyl)naphthalene-2-carboxylate is most reliably achieved through the radical bromination of Methyl 4-methylnaphthalene-2-carboxylate (CAS 2459-25-8).
Reaction Scheme (Wohl-Ziegler Bromination)
The transformation relies on N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.
Reagents:
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Substrate: Methyl 4-methylnaphthalene-2-carboxylate (1.0 equiv)
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Brominating Agent: NBS (1.05 equiv) — Recrystallize from water before use to remove HBr.
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Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide.
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Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) for a greener alternative.
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 4-methylnaphthalene-2-carboxylate (10 mmol) in anhydrous CCl₄ (50 mL).
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Addition: Add NBS (10.5 mmol) and AIBN (1.0 mmol) to the solution.
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Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen, which can quench the radical chain.
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Initiation: Heat the mixture to reflux (77°C for CCl₄). A 500W halogen lamp can be used to photo-initiate the reaction if thermal initiation is slow.
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Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the succinimide byproduct floats to the surface (succinimide is insoluble in CCl₄) and the starting material spot disappears.
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Work-up:
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Cool the mixture to 0°C to precipitate the remaining succinimide.
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Filter the cold solution through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from cyclohexane or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the product.
Expert Insight: Controlling Side Reactions
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The Benzylic Position: The 4-methyl group is activated by the naphthalene ring, making it highly susceptible to bromination.
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Over-Bromination: Using >1.1 equivalents of NBS often leads to the dibromo species (gem-dibromide), which is difficult to separate. Strict stoichiometry is required.
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Moisture Control: The product hydrolyzes easily. All glassware must be oven-dried.
Mechanistic & Workflow Visualization[2]
Synthesis Pathway (DOT Diagram)
Figure 1: Radical chain mechanism flow for the Wohl-Ziegler bromination of the naphthalene core.
Reactivity & Divergence (DOT Diagram)
Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the molecule.
Handling, Safety & Stability
Warning: Benzylic bromides are potent alkylating agents and lachrymators.
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Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.
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Skin Sensitizer: Direct contact can cause chemical burns. Double-gloving (Nitrile) is recommended.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light (turning brown/purple) and moisture (hydrolysis to the alcohol).
References
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Molaid Chemicals. (n.d.). Methyl 4-bromomethyl-2-naphthoate - CAS 79997-05-0.[1] Retrieved from [Link]
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National Institutes of Health (NIH) - PubChem. (2023). Related Compound: Methyl 4-(bromomethyl)benzoate (Analogous Reactivity). Retrieved from [Link]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Classic mechanism reference).
